REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH:8]=[O:9].[BH4-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8][OH:9] |f:1.2|
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Name
|
|
Quantity
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43.8 g
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Type
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reactant
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Smiles
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ClC=1C=NC=CC1C=O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.85 g
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Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was cooled in an ice bath
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Type
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ADDITION
|
Details
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added in portions over approximately 2 min
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Duration
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2 min
|
Type
|
CUSTOM
|
Details
|
The resulting solution was removed from the ice bath
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Type
|
ADDITION
|
Details
|
treated with acetone (22 ml)
|
Type
|
CUSTOM
|
Details
|
The solution was again removed from the ice bath
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature
|
Type
|
CUSTOM
|
Details
|
After 30 min the reaction solution was evaporated under vacuum to a viscous oil
|
Duration
|
30 min
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |